2,6-Dichloro-3-(chloromethyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3-(chloromethyl)-4-methylpyridine is an organic compound with the molecular formula C₇H₆Cl₃N It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(chloromethyl)-4-methylpyridine typically involves the chlorination of 4-methylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of less chlorinated pyridine derivatives.
Scientific Research Applications
2,6-Dichloro-3-(chloromethyl)-4-methylpyridine is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(chloromethyl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring influence its binding affinity and reactivity. The compound can inhibit or activate certain biochemical pathways, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-methylpyridine
- 2,6-Dichloro-4-methylpyridine
- 2,6-Dichloro-3-(chloromethyl)pyridine
Uniqueness
2,6-Dichloro-3-(chloromethyl)-4-methylpyridine is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
1823372-68-4 |
---|---|
Molecular Formula |
C7H6Cl3N |
Molecular Weight |
210.5 g/mol |
IUPAC Name |
2,6-dichloro-3-(chloromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H6Cl3N/c1-4-2-6(9)11-7(10)5(4)3-8/h2H,3H2,1H3 |
InChI Key |
QFBYDEXMCZOLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.